molecular formula C14H9BrClFO3 B2537938 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 938257-63-7

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2537938
CAS No.: 938257-63-7
M. Wt: 359.58
InChI Key: IHLFIVUFVCBOLW-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, often proteins or enzymes. The compound can bind to these targets, altering their function and providing insights into their biological roles . The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, making it particularly useful in certain research applications.

Properties

IUPAC Name

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLFIVUFVCBOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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